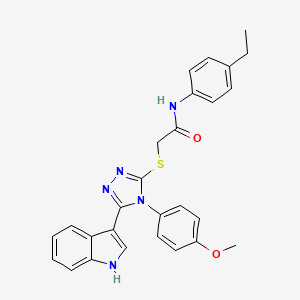

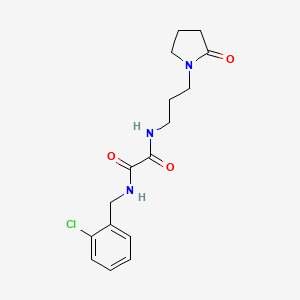

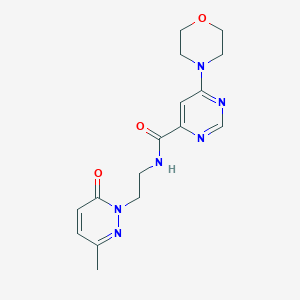

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "compound X" and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Electrophysiological Activity in Cardiac Research

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents in cardiac electrophysiological activity. These compounds have shown efficacy in vitro and in vivo models for arrhythmias, indicating their relevance in developing treatments for cardiac conditions (Morgan et al., 1990).

Carbonic Anhydrase Inhibitors

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have identified compounds with nanomolar inhibitory concentrations against several isoenzymes. These findings suggest applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Antibacterial and Antioxidant Activities

Research on the synthesis of 1,4-dihydropyridine derivatives, catalyzed by N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide, has shown effective antibacterial and antioxidant properties. These compounds' activities against various bacteria and their radical scavenging ability highlight their potential in developing new antibacterial and antioxidant agents (Ghorbani‐Vaghei et al., 2016).

Crystallography and Structural Analysis

Crystallographic studies of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives have provided insights into their molecular structures, which could inform the design of compounds with improved biological activity or pharmacokinetic properties (Köktaş Koca et al., 2015).

Mecanismo De Acción

Target of action

Many compounds with a sulfonamide group (like this one) are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . .

Mode of action

If this compound does indeed target carbonic anhydrase, it would likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical pathways

The inhibition of carbonic anhydrase could disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

Result of action

The molecular and cellular effects would depend on the specific targets of the compound and how its activity affects cellular functions. For example, if it inhibits carbonic anhydrase, it could disrupt pH balance within cells and tissues .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the activity, efficacy, and stability of a compound. For instance, extreme pH or temperature could potentially denature the compound, reducing its activity .

Propiedades

IUPAC Name |

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-15-2-1-3-17(12-15)28(26,27)22-11-10-21-18(24)13-6-8-16(9-7-13)23-19(25)14-4-5-14/h1-3,6-9,12,14,22H,4-5,10-11H2,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAHEPNJXHTKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)